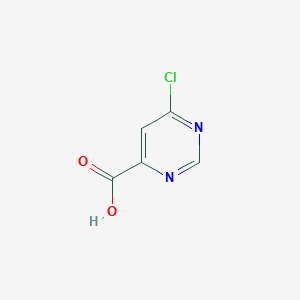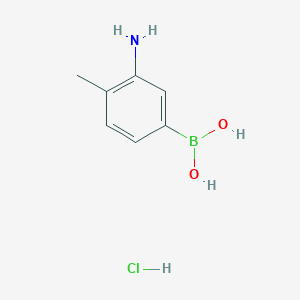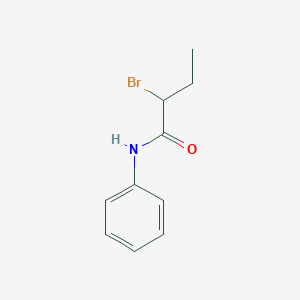
Acide 6-chloropyrimidine-4-carboxylique
Vue d'ensemble
Description
6-Chloropyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C5H3ClN2O2 and its molecular weight is 158.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloropyrimidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloropyrimidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse organique
Acide 6-chloropyrimidine-4-carboxylique: est un bloc de construction précieux en synthèse organique. Ses sites réactifs en font un intermédiaire polyvalent pour la construction de molécules plus complexes. Il peut subir diverses réactions telles que la substitution, l'élimination et le couplage pour produire une large gamme de cibles synthétiques. Ce composé est particulièrement utile dans la synthèse de petites molécules qui peuvent servir de produits pharmaceutiques ou de produits agrochimiques .
Nanotechnologie
En nanotechnologie, l'this compound peut être utilisé pour modifier la surface des nanoparticules. Le groupe acide carboxylique permet la fixation du composé à des nanoparticules métalliques ou à des nanostructures de carbone comme les nanotubes de carbone et le graphène. Cette modification peut améliorer la dispersion et l'incorporation de ces nanoparticules dans les nanomatériaux polymères, améliorant leurs propriétés et leurs fonctionnalités .
Chimie des polymères
La partie acide carboxylique de l'this compound est essentielle en chimie des polymères. Il peut agir comme un monomère ou un additif dans la production de polymères synthétiques ou naturels. Son inclusion dans les chaînes de polymères peut introduire des fonctionnalités spécifiques, telles qu'une meilleure adhésion, une stabilité thermique accrue ou une biodégradabilité accrue .
Développement pharmaceutique
Les dérivés de la pyrimidine, y compris ceux dérivés de l'this compound, sont connus pour leur large éventail d'effets pharmacologiques. Ils ont été étudiés pour leurs propriétés anti-inflammatoires, où ils présentent un potentiel d'inhibition des principaux médiateurs de l'inflammation. Cela en fait des candidats pour le développement de nouveaux médicaments anti-inflammatoires .
Agents antimicrobiens
Les acides carboxyliques et leurs dérivés sont explorés pour leurs propriétés antimicrobiennes. L'this compound pourrait être utilisé pour synthétiser de nouveaux composés qui agissent comme conservateurs alimentaires ou agents antimicrobiens dans les produits de soins personnels. Leur capacité à inhiber la croissance microbienne les rend précieux dans diverses industries .
Chimie analytique
L'this compound: peut être utilisé en chimie analytique pour la détection de diverses substances. Sa structure chimique lui permet de réagir avec des analytes spécifiques, ce qui le rend utile dans le développement d'essais ou de trousses de test pour détecter la présence de certains produits chimiques dans les médicaments, les cosmétiques ou les additifs alimentaires .
Mécanisme D'action
Target of Action
6-Chloropyrimidine-4-carboxylic acid is a derivative of pyrimidines, which are aromatic heterocyclic compounds known to display a range of pharmacological effects . The primary targets of this compound are vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play crucial roles in the body’s inflammatory response.
Mode of Action
The anti-inflammatory effects of pyrimidines, including 6-Chloropyrimidine-4-carboxylic acid, are attributed to their inhibitory response against the expression and activities of the aforementioned inflammatory mediators . This means that the compound interacts with these targets and inhibits their activities, leading to a reduction in inflammation.
Biochemical Pathways
The biochemical pathways affected by 6-Chloropyrimidine-4-carboxylic acid are those involved in the body’s inflammatory response. By inhibiting key inflammatory mediators, the compound disrupts the normal progression of these pathways, leading to a decrease in inflammation .
Result of Action
The result of the action of 6-Chloropyrimidine-4-carboxylic acid is a reduction in inflammation. By inhibiting the activities of key inflammatory mediators, the compound helps to alleviate the symptoms of inflammation .
Safety and Hazards
The safety information for 6-Chloropyrimidine-4-carboxylic acid includes hazard statements H315, H319, H335, and precautionary statements P261, P305, P338, P351 . It is recommended to wear personal protective equipment, avoid getting the substance in eyes, on skin, or clothing, avoid ingestion and inhalation, ensure adequate ventilation, and avoid dust formation .
Orientations Futures
Pyrimidines, including 6-Chloropyrimidine-4-carboxylic acid, have been the focus of research due to their wide range of pharmacological effects . Future research directions could include the development of new pyrimidines as anti-inflammatory agents and the exploration of their potential uses in the upgrading of bio-based feedstocks .
Analyse Biochimique
Biochemical Properties
6-Chloropyrimidine-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclooxygenase (COX) enzymes, which are crucial in the conversion of arachidonic acid into thromboxanes, prostaglandins, and prostacyclins . These interactions suggest that 6-Chloropyrimidine-4-carboxylic acid may have potential anti-inflammatory properties.
Cellular Effects
The effects of 6-Chloropyrimidine-4-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), which are key mediators in inflammatory responses . This inhibition can lead to reduced inflammation and modulation of immune responses.
Molecular Mechanism
At the molecular level, 6-Chloropyrimidine-4-carboxylic acid exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with COX enzymes results in the suppression of their activity, thereby reducing the production of inflammatory mediators . Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloropyrimidine-4-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as refrigeration . Its activity may diminish over extended periods, necessitating careful handling and storage.
Dosage Effects in Animal Models
The effects of 6-Chloropyrimidine-4-carboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, it could potentially cause toxic or adverse effects. It is essential to determine the optimal dosage to maximize its therapeutic benefits while minimizing any harmful effects .
Metabolic Pathways
6-Chloropyrimidine-4-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of metabolites within cells. Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of 6-Chloropyrimidine-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. Proper distribution is vital for the compound to exert its intended effects effectively .
Subcellular Localization
6-Chloropyrimidine-4-carboxylic acid’s subcellular localization is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. Understanding its localization can provide insights into its mechanism of action and potential therapeutic applications .
Propriétés
IUPAC Name |
6-chloropyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2/c6-4-1-3(5(9)10)7-2-8-4/h1-2H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSPRTBXAXZIOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20586250 | |
| Record name | 6-Chloropyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20586250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37131-91-2 | |
| Record name | 6-Chloro-4-pyrimidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37131-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloropyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20586250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














